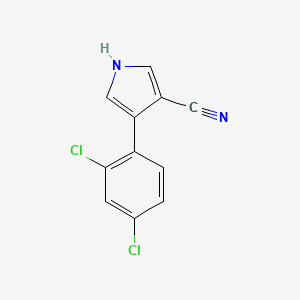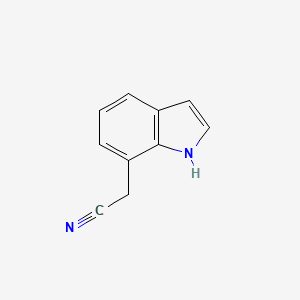
5-(Bromomethyl)benzofuran
Descripción general
Descripción
5-(Bromomethyl)benzofuran is an organic compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods, including metal-free cyclization of ortho-hydroxystilbenes, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)benzofuran consists of a benzofuran ring with a bromomethyl group attached .Physical And Chemical Properties Analysis
5-(Bromomethyl)benzofuran has a molecular weight of 211.06 and its linear formula is C9H7BrO .Aplicaciones Científicas De Investigación
Medicinal Chemistry Anticancer Applications
5-(Bromomethyl)benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. These compounds are being explored for their target therapy potentials with minimal side effects .
Medicinal Chemistry Antifungal Applications
Benzofuran derivatives have also demonstrated good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans. The benzofuran-5-ol derivative, in particular, is considered a promising antifungal agent .
Organic Synthesis Synthetic Strategies
In organic synthesis, benzofuran derivatives are synthesized through various strategies such as one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones or o-hydroxybenzyl ketones. These compounds are valuable for the development of complex molecules beyond pharmaceuticals .
Organic Synthesis Diverse Applications
Highly functionalized benzofurans have potential applications that extend to agrochemistry, biological research tools, dyes and pigments for textiles, fragrances, and materials for organic electronics or fluorescent materials .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
5-(Bromomethyl)benzofuran is a derivative of the benzofuran compound . Benzofuran and its derivatives have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . .
Mode of Action
Some benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 5-(Bromomethyl)benzofuran may interact with its targets in a similar manner, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis
Pharmacokinetics
Benzofuran and its derivatives are generally considered to have good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that 5-(Bromomethyl)benzofuran may have similar effects.
Action Environment
The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
5-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDOVDQMUHMTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622651 | |
| Record name | 5-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188862-35-3 | |
| Record name | 5-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














